molecular formula C36H62O31 B12507697 Cyclodextrin hydrate

Cyclodextrin hydrate

Cat. No.: B12507697
M. Wt: 990.9 g/mol
InChI Key: UQIQLAUJPPOBJR-UHFFFAOYSA-N
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Description

Alpha-Cyclodextrin hydrate is a cyclic oligosaccharide composed of six glucose units linked by alpha-1,4-glycosidic bonds. This compound forms a ring structure with a hydrophilic exterior and a hydrophobic interior, allowing it to encapsulate various guest molecules. Alpha-Cyclodextrin hydrate is known for its ability to form inclusion complexes, making it valuable in various applications, including pharmaceuticals, food, and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Cyclodextrin hydrate is typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase. The process involves liquefying starch either by heat treatment or using alpha-amylase, followed by the addition of cyclodextrin glycosyltransferase to convert the starch into alpha-Cyclodextrin .

Industrial Production Methods

In industrial settings, alpha-Cyclodextrin hydrate is produced by enzymatic conversion of vegetable raw materials such as corn or potatoes. The process involves the use of cyclodextrin glycosyltransferase and alpha-amylase to break down starch into alpha-Cyclodextrin, which is then purified and crystallized .

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyclodextrin hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Alpha-Cyclodextrin hydrate has a wide range of scientific research applications:

Mechanism of Action

Alpha-Cyclodextrin hydrate exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic interior of the cyclodextrin ring encapsulates hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules. The driving forces for complex formation include hydrophobic interactions, hydrogen bonding, and van der Waals forces .

Comparison with Similar Compounds

Alpha-Cyclodextrin hydrate is part of the cyclodextrin family, which includes beta-Cyclodextrin and gamma-Cyclodextrin. These compounds differ in the number of glucose units:

Uniqueness

Alpha-Cyclodextrin hydrate is unique due to its specific ring size, which provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its ability to form stable inclusion complexes with various guest molecules sets it apart from other cyclodextrins .

Similar Compounds

Properties

IUPAC Name

5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O30.H2O/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;/h7-54H,1-6H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIQLAUJPPOBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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